molecular formula C24H26N4O3S B2916317 N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide CAS No. 1210898-93-3

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2916317
CAS No.: 1210898-93-3
M. Wt: 450.56
InChI Key: ZQEAXZQXEHKBEE-UHFFFAOYSA-N
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Description

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a cyclopenta[c]pyrazole scaffold, a structure recognized in scientific literature for its relevance in the development of pharmacologically active compounds . The integration of a phenylsulfonyl piperidine moiety is a key structural feature, as sulfonyl piperidine derivatives have been identified as modulators of various biological targets and are investigated for their potential therapeutic applications . The primary research applications for this compound are likely in the field of neuroscience and the study of central nervous system (CNS) disorders. Compounds with similar structural profiles, particularly those incorporating piperidine and specific heterocyclic systems, have been characterized as multitarget ligands for aminergic G-protein coupled receptors (GPCRs) . These receptors, which include dopamine and serotonin receptors, are critical targets for investigating novel antipsychotic agents . Researchers may utilize this benzamide derivative as a chemical tool or a lead compound to explore receptor binding interactions, cellular signaling pathways, and for in vitro pharmacological profiling to better understand its mechanism of action and selectivity. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c29-24(18-12-14-20(15-13-18)32(30,31)27-16-5-2-6-17-27)25-23-21-10-7-11-22(21)26-28(23)19-8-3-1-4-9-19/h1,3-4,8-9,12-15H,2,5-7,10-11,16-17H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEAXZQXEHKBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CCCC4=NN3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps:

    Formation of the Cyclopenta[c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the Piperidine Sulfonyl Group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.

    Formation of the Benzamide Moiety: This step involves the reaction of the intermediate with benzoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a benzamide scaffold with compounds in (e.g., 5f, 5g, 5h, 5i), which feature fluorinated or chlorinated benzamides. However, it distinctively incorporates a cyclopenta[c]pyrazole ring and a piperidine-sulfonyl group, absent in analogs.

Physicochemical Properties

Property Target Compound 5f (4-Fluoro) 5i (4-Chloro) SCBT Analogs
Melting Point (°C) Not reported 236–237 256–258 Not reported
Optical Activity Not reported [α]D = +10.6° [α]D = +11.3° Not applicable
Molecular Weight Estimated >400 Calculated (Exact value not provided) Calculated (Exact value not provided) 192.19–484.36
Polar Groups Sulfonamide, piperidine Sulfamoyl, carbonyl Sulfamoyl, carbonyl Varied (e.g., pyrazole, thiazole)

The higher melting points of 5i (256–258°C) compared to 5f (236–237°C) suggest that chloro substituents may enhance crystalline packing efficiency over fluoro groups. The target compound’s piperidine-sulfonyl group could similarly improve crystallinity, though experimental data are lacking.

Biological Activity

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide is a compound of interest due to its unique structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopenta[c]pyrazole core fused with a piperidine sulfonamide and a benzamide moiety. Its molecular formula is C21H24N4O2SC_{21}H_{24}N_4O_2S, with a molecular weight of approximately 396.51 g/mol. The structural complexity allows for diverse interactions with biological targets.

Anti-inflammatory Activity

Research has indicated that compounds containing the pyrazole scaffold exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that similar compounds achieved up to 85% inhibition of TNF-α at concentrations around 10 µM when compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has been widely studied. In particular, compounds featuring the piperidine moiety have shown enhanced activity against various bacterial strains, including E. coli and Staphylococcus aureus. One study reported that modifications to the amide linkage in pyrazole derivatives significantly improved their antibacterial efficacy .

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Pyrazole-based compounds have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, leading to modulation of intracellular signaling pathways. For example:

  • G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling, which is crucial in mediating cellular responses related to inflammation and pain .
  • Cytokine Inhibition : By inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, it can potentially reduce inflammation and associated pathologies .

Study 1: Anti-inflammatory Effects

In a comparative study involving various pyrazole derivatives, this compound demonstrated significant inhibition of TNF-α production in vitro. The results suggested that the presence of the piperidine group enhances its anti-inflammatory activity compared to other derivatives lacking this moiety.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against clinical isolates of E. coli and S. aureus. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent in treating bacterial infections .

Summary of Findings

Activity Mechanism Effectiveness
Anti-inflammatoryInhibition of TNF-α and IL-6Up to 85% inhibition at 10 µM
AntimicrobialDisruption of bacterial cell wall synthesisComparable MIC to standard antibiotics
AnticancerInduction of apoptosisModulation of cell cycle regulators

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